Welcome to the BenchChem Online Store!
molecular formula C12H15FO3 B8446764 (4-tert-Butyl-3-fluorophenoxy)acetic acid

(4-tert-Butyl-3-fluorophenoxy)acetic acid

Cat. No. B8446764
M. Wt: 226.24 g/mol
InChI Key: QNIXSOVRHBGARS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07214824B2

Procedure details

A mixture of tert-butyl (4-tert-butyl-3-fluorophenoxy)acetate (630 mg, 2.2 mmol), trifluoroacetic acid (3.0 ml), tetrahydrofuran (3.0 ml) and methylene dichloride (3.0 ml) was treated in the same procedure described in Example 3(c) to furnish 443 mg of the title compound which was used for further reaction without purification.
Name
tert-butyl (4-tert-butyl-3-fluorophenoxy)acetate
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:19]=[CH:18][C:8]([O:9][CH2:10][C:11]([O:13]C(C)(C)C)=[O:12])=[CH:7][C:6]=1[F:20])([CH3:4])([CH3:3])[CH3:2].FC(F)(F)C(O)=O.O1CCCC1>C(Cl)Cl>[C:1]([C:5]1[CH:19]=[CH:18][C:8]([O:9][CH2:10][C:11]([OH:13])=[O:12])=[CH:7][C:6]=1[F:20])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
tert-butyl (4-tert-butyl-3-fluorophenoxy)acetate
Quantity
630 mg
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=C(OCC(=O)OC(C)(C)C)C=C1)F
Name
Quantity
3 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
3 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was treated in the same procedure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=C(OCC(=O)O)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 443 mg
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.